![molecular formula C10H12N4O B2990819 1-[2-(3-methylphenyl)diazenyl]tetrahydro-3H-pyrazol-3-one CAS No. 320424-55-3](/img/structure/B2990819.png)
1-[2-(3-methylphenyl)diazenyl]tetrahydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(3-methylphenyl)diazenyl]tetrahydro-3H-pyrazol-3-one is a chemical compound with the molecular formula C10H12N4O It is characterized by the presence of a diazenyl group attached to a pyrazolone ring, which is further substituted with a methylphenyl group
準備方法
The synthesis of 1-[2-(3-methylphenyl)diazenyl]tetrahydro-3H-pyrazol-3-one typically involves the reaction of 3-methylphenylhydrazine with a suitable pyrazolone derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up this synthetic route and optimizing reaction parameters to achieve cost-effective and efficient production.
化学反応の分析
1-[2-(3-methylphenyl)diazenyl]tetrahydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The diazenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted pyrazolone derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding hydrazine and pyrazolone derivatives.
科学的研究の応用
1-[2-(3-methylphenyl)diazenyl]tetrahydro-3H-pyrazol-3-one has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-[2-(3-methylphenyl)diazenyl]tetrahydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The diazenyl group is known to interact with cellular components, leading to the generation of reactive intermediates that can induce cellular responses. The compound may also inhibit specific enzymes or proteins, thereby modulating biological pathways and exerting its effects.
類似化合物との比較
1-[2-(3-methylphenyl)diazenyl]tetrahydro-3H-pyrazol-3-one can be compared with other similar compounds, such as:
1-[2-(4-methylphenyl)diazenyl]tetrahydro-3H-pyrazol-3-one: Similar structure but with a different position of the methyl group on the phenyl ring.
1-[2-(3-chlorophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one: Similar structure but with a chlorine substituent instead of a methyl group.
1-[2-(3-nitrophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one: Similar structure but with a nitro group instead of a methyl group.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on the compound’s properties and applications.
特性
IUPAC Name |
1-[(3-methylphenyl)diazenyl]pyrazolidin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-8-3-2-4-9(7-8)11-13-14-6-5-10(15)12-14/h2-4,7H,5-6H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTGIJJZABUXDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=NN2CCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
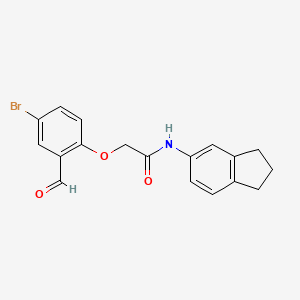
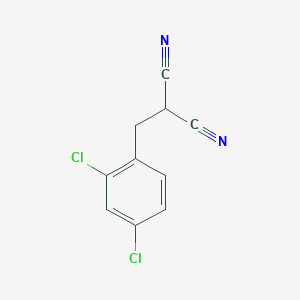
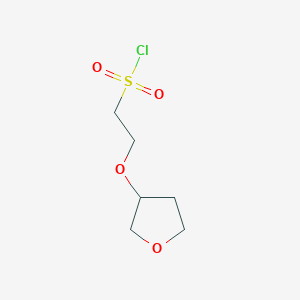

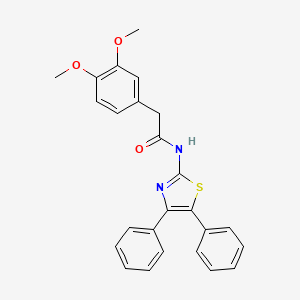
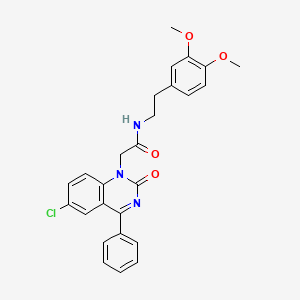
![2,5-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2990744.png)
![1-(2,5-Dimethylbenzyl)-3'-(3,4-dimethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2990746.png)

![N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-2-(2,4-dimethylquinolin-3-yl)acetamide](/img/structure/B2990751.png)
![(E)-3-(4-fluorophenyl)-1-(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)prop-2-en-1-one](/img/structure/B2990753.png)
![3-(dimethylamino)-2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]acrylonitrile](/img/structure/B2990756.png)
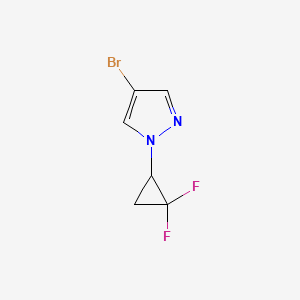
![N-({[2,2'-bifuran]-5-yl}methyl)pent-4-enamide](/img/structure/B2990759.png)
